molecular formula C6H13NO B1425465 1-Cyclopropyl-2-methoxyethanamine CAS No. 1095431-22-3

1-Cyclopropyl-2-methoxyethanamine

Cat. No.: B1425465
CAS No.: 1095431-22-3
M. Wt: 115.17 g/mol
InChI Key: APFVIOCNPBAUSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-methoxyethanamine can be synthesized through a chemoenzymatic route. One method involves the use of leucine dehydrogenase for the reductive amination of cyclopropylglyoxylic acid to produce (S)-1-cyclopropyl-2-methoxyethanamine . The process includes the following steps:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Enzymatic processes are favored for their specificity and efficiency in producing chiral intermediates .

Chemical Reactions Analysis

1-Cyclopropyl-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Acylation: The amine group can react with acyl chlorides to form amides.

Common Reagents and Conditions:

    Oxidizing Agents: Permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

    Acylation Reagents: Acyl chlorides, anhydrides.

Major Products:

    Oxidation Products: Cyclopropyl ketones.

    Reduction Products: Cyclopropyl alcohols.

    Substitution Products: Various substituted cyclopropyl derivatives.

    Acylation Products: Cyclopropyl amides.

Scientific Research Applications

Comparison with Similar Compounds

    1-Cyclopropyl-2-methoxyethanol: Similar structure but with a hydroxyl group instead of an amine.

    1-Cyclopropyl-2-methoxyethane: Lacks the amine group, making it less reactive in certain chemical reactions.

    Cyclopropylamine: Similar amine functionality but lacks the methoxy group.

Uniqueness: 1-Cyclopropyl-2-methoxyethanamine’s combination of a cyclopropyl group, methoxy group, and amine functionality makes it a versatile intermediate in organic synthesis. Its chiral nature also adds to its value in producing enantiomerically pure pharmaceuticals .

Properties

IUPAC Name

1-cyclopropyl-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-4-6(7)5-2-3-5/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFVIOCNPBAUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696906
Record name 1-Cyclopropyl-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095431-22-3
Record name 1-Cyclopropyl-2-methoxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclopropyl-2-methoxyethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-2-methoxyethanamine
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